molecular formula C22H25N3O5S B11167494 7-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

7-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Cat. No.: B11167494
M. Wt: 443.5 g/mol
InChI Key: HKSPYBJEHIALBB-UHFFFAOYSA-N
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Description

7-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole typically involves multiple steps, including Friedel-Crafts acylation, reduction, and cyclization reactions. One common synthetic route starts with the acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which undergoes cyclization to form the indole ring structure .

Industrial Production Methods

In industrial settings, continuous-flow synthesis techniques are often employed to enhance the efficiency and yield of the desired product. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and yield compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce methoxybenzyl alcohol .

Scientific Research Applications

7-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for developing new materials and therapeutic agents.

Biological Activity

7-Methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C20H24N2O4S
  • Molecular Weight : 396.48 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing multiple pharmacological effects:

  • Antibacterial Activity :
    • The compound exhibits moderate to strong antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis.
    • In a study, the compound showed an IC50 value of 2.14 µM against acetylcholinesterase (AChE), indicating potential for treating conditions related to enzyme inhibition .
  • Enzyme Inhibition :
    • Strong inhibitory activity against urease was observed, with several derivatives displaying IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
    • The sulfonamide moiety in the structure is linked to various enzyme inhibition activities, enhancing its therapeutic potential .
  • Cytotoxicity and Antitumor Activity :
    • Preliminary studies suggest that the compound may possess antitumor properties, although detailed studies are required to elucidate the mechanisms involved .

The pharmacological effects of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Docking studies indicate that the compound interacts favorably with amino acids in target proteins, which may explain its enzyme inhibitory effects .
  • Bovine Serum Albumin (BSA) Binding : The binding interactions with BSA suggest potential for drug delivery applications and influence on bioavailability .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Sanchez-Sancho et al. (1998)Antibacterial ActivityModerate to strong activity against Salmonella typhi and Bacillus subtilis; IC50 values ranging from 0.63 µM to 6.28 µM for various derivatives
Aziz-ur-Rehman et al. (2011)Enzyme InhibitionSignificant urease inhibition observed; potential applications in treating conditions related to hyperurecemia
Kumar et al. (2009)Antitumor ActivityPreliminary evidence suggests cytotoxic effects on cancer cell lines; further investigation needed

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

2-(7-methoxyindol-1-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C22H25N3O5S/c1-29-18-6-8-19(9-7-18)31(27,28)25-14-12-23(13-15-25)21(26)16-24-11-10-17-4-3-5-20(30-2)22(17)24/h3-11H,12-16H2,1-2H3

InChI Key

HKSPYBJEHIALBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=C3C(=CC=C4)OC

Origin of Product

United States

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